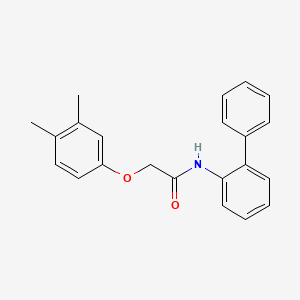
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, also known as MMQ, is a synthetic compound that has been studied extensively for its potential use in scientific research. MMQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of various biological processes.
Mécanisme D'action
The exact mechanism of action of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a selective effect on cancer cells, making it a potentially valuable tool for developing new cancer treatments.
Biochemical and Physiological Effects:
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially valuable tool for studying a variety of disease processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline in lab experiments is its selectivity for cancer cells, which allows researchers to study the mechanisms of cancer development and progression in a more targeted way. However, one limitation of using 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, including the development of new cancer treatments based on its selective activity against cancer cells. Other areas of research could include the study of 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline's effects on various signaling pathways and gene expression, as well as its potential use in the treatment of other diseases such as inflammation and oxidative stress.
In conclusion, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is a valuable tool for scientific research, with a variety of potential applications in the study of cancer and other disease processes. While more research is needed to fully understand its mechanism of action and potential uses, 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has already shown promise as a valuable tool for advancing our understanding of the complex biological processes that underlie disease.
Méthodes De Synthèse
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline can be synthesized using a variety of methods, but one of the most common is the reaction of 4-morpholinyl isocyanate with 3-methyl-2-phenylquinoline in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline has been used in a variety of scientific research applications, including studies of cell signaling pathways, gene expression, and protein function. One of the most promising areas of research involving 3-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline is its potential use as a tool for studying the mechanisms of cancer development and progression.
Propriétés
IUPAC Name |
(3-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-19(21(24)23-11-13-25-14-12-23)17-9-5-6-10-18(17)22-20(15)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAPYZXCZFVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)

![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)


![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)
![4-[(4-chloro-2-methylphenoxy)acetyl]morpholine](/img/structure/B5748946.png)